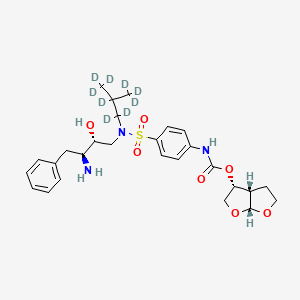
Emtricitabine 5-O-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emtricitabine 5-O-Sulfate is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is widely used as an antiviral agent against HIV and Hepatitis B virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 5-O-Sulfate involves the sulfation of Emtricitabine. This process typically uses sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 5-OH position of Emtricitabine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Emtricitabine 5-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Emtricitabine.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
Emtricitabine 5-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly HIV and Hepatitis B.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Emtricitabine 5-O-Sulfate exerts its antiviral effects by inhibiting the activity of viral reverse transcriptase. The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with the natural substrate deoxycytidine 5’-triphosphate. This competition results in the incorporation of Emtricitabine into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for enhanced antiviral effects.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Uniqueness: Emtricitabine 5-O-Sulfate is unique due to its specific sulfation at the 5-OH position, which enhances its solubility and stability. This modification also allows for different pharmacokinetic properties compared to its parent compound, Emtricitabine.
Propriétés
Formule moléculaire |
C8H10FN3O6S2 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1 |
Clé InChI |
NZZPINZJXRRJIU-NTSWFWBYSA-N |
SMILES isomérique |
C1[C@H](O[C@H](S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
SMILES canonique |
C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


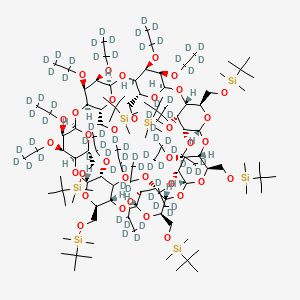
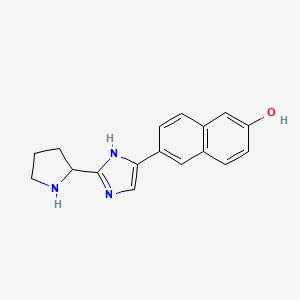
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
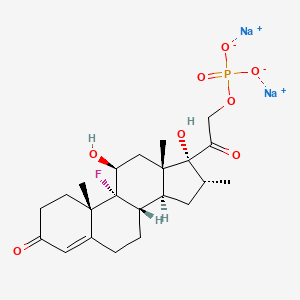
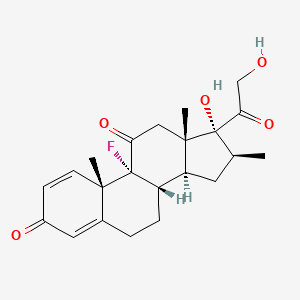
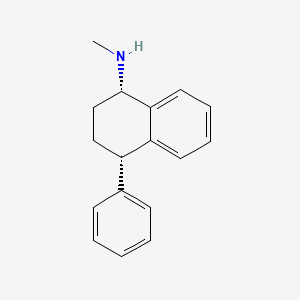
![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)
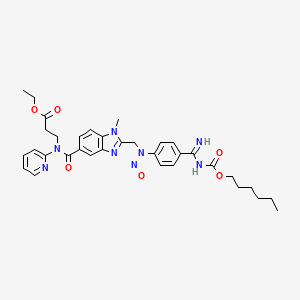
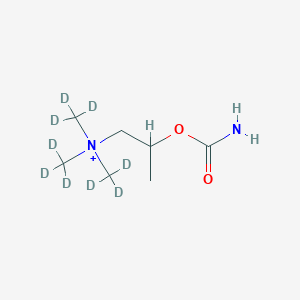
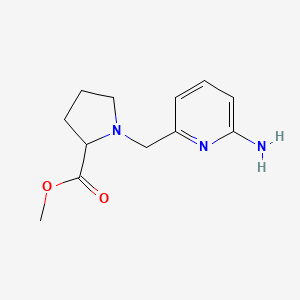
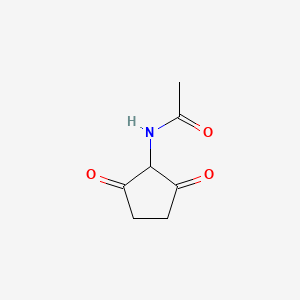

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
